2-(Cyclohexylmethyl)phenol
Overview
Description
2-(Cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H18O It is a phenolic compound characterized by a phenol group attached to a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cyclohexylmethyl phenyl ether, followed by hydrolysis to yield the desired phenol compound. This process can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the phenol group can yield cyclohexylmethyl cyclohexanol using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and Fremy’s salt.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Cyclohexylmethyl cyclohexanol.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
2-(Cyclohexylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with phenolic structures.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)phenol is primarily related to its phenolic structure. The phenol group can participate in hydrogen bonding and electron donation, making it reactive towards various electrophiles. In biological systems, it may interact with cellular components through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.
2-Cyclohexylphenol: Similar structure but lacks the methyl group on the cyclohexane ring.
Uniqueness
2-(Cyclohexylmethyl)phenol is unique due to the presence of both a cyclohexylmethyl group and a phenol group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(cyclohexylmethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGILBQRWZITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.